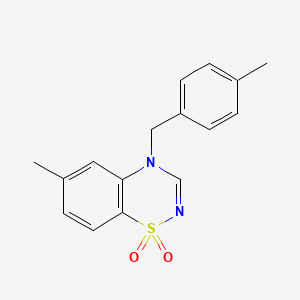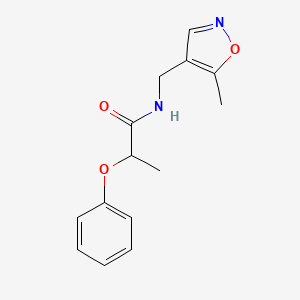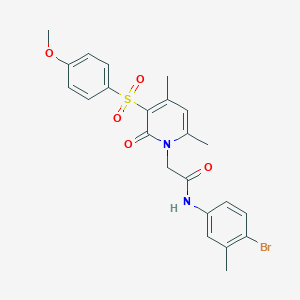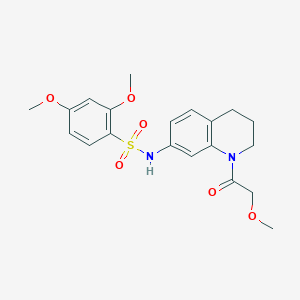![molecular formula C17H19ClN2O3S2 B2688954 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide CAS No. 380583-37-9](/img/structure/B2688954.png)
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like MolView can be used to visualize the 3D structure of molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Ethers, for example, are known to be unreactive towards most reagents, making them excellent reaction solvents . They also have quite low boiling points for a given molar mass .Aplicaciones Científicas De Investigación
Potential Applications in Alzheimer’s Disease Research
The synthesis of new heterocyclic derivatives, including those with a thiazolidine core, has been explored for potential drug candidates for Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer’s pathology. The structural elucidation and activity assessment suggest that modifications of the thiazolidine core can influence the pharmacological properties, making these compounds interesting for further study in the context of neurodegenerative diseases (Rehman et al., 2018).
Anticancer Activity
The synthesis and evaluation of thiazolidine-2,4-dione derivatives have shown antiproliferative activity against various human cancer cell lines. These studies indicate that the incorporation of specific functional groups into the thiazolidine framework can lead to compounds with potent antiproliferative properties. This suggests a potential avenue for the development of new anticancer agents based on structural analogs of the compound (Chandrappa et al., 2008).
Antimicrobial and Antifungal Applications
Research on derivatives of thiazolidine and related heterocyclic compounds has also revealed antimicrobial and antifungal activities. For example, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate activity against pathogenic bacterial and fungal strains. This highlights the potential of thiazolidine derivatives as candidates for developing new antimicrobial and antifungal agents (Sah et al., 2014).
Solubility and Drug Delivery Research
The study of pharmacologically relevant physicochemical properties of novel compounds, including solubility in different solvents and partitioning processes, is crucial for drug development. Investigations into novel antifungal compounds of the 1,2,4-triazole class, which share a resemblance in complexity to the queried compound, have provided insights into solubility, thermodynamic parameters, and potential adsorption characteristics. This research is foundational for understanding how such compounds could be optimized for biological availability and effectiveness in drug delivery systems (Volkova et al., 2020).
Propiedades
IUPAC Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-2-19(9-10-21)15(22)7-8-20-16(23)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11,21H,2,7-10H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNGBYXRMROKH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxamide](/img/structure/B2688871.png)


![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)



![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)
